molecular formula C9H10N2O3 B057369 2-(Carbamoylamino)-6-methylbenzoic acid CAS No. 123633-26-1

2-(Carbamoylamino)-6-methylbenzoic acid

Cat. No. B057369
M. Wt: 194.19 g/mol
InChI Key: BBACICOJIMPRDT-UHFFFAOYSA-N
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Description

2-(Carbamoylamino)-6-methylbenzoic acid, also known as N-(2-carbamoylamino-6-methylphenyl)acetamide, is a chemical compound with the molecular formula C11H12N2O3. It is a white crystalline powder with a melting point of 224-226°C. This chemical compound has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.

Mechanism Of Action

The mechanism of action of 2-(Carbamoylamino)-6-methylbenzoic acid is not fully understood. However, it has been suggested that it may act by inhibiting the production of prostaglandins, which are involved in the inflammatory response. Additionally, it may act by inhibiting the activity of certain enzymes, such as COX-2 and LOX, which are involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

2-(Carbamoylamino)-6-methylbenzoic acid has been shown to exhibit anti-inflammatory and analgesic properties in animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce pain and swelling in animal models of inflammation. Additionally, it has been shown to exhibit anticancer properties in vitro, inhibiting the growth of cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(Carbamoylamino)-6-methylbenzoic acid in lab experiments include its relatively simple synthesis method, its well-characterized chemical properties, and its potential applications in scientific research. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many potential future directions for the study of 2-(Carbamoylamino)-6-methylbenzoic acid. One direction is the development of new drugs based on its chemical structure, particularly for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of cancer and other diseases. Finally, there is a need for further studies to evaluate its safety and toxicity in humans.

Synthesis Methods

The synthesis of 2-(Carbamoylamino)-6-methylbenzoic acid involves the reaction of 2-amino-6-methylbenzoic acid with acetic anhydride and ammonium carbonate. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and yields the desired product as a white crystalline powder. The synthesis method is relatively simple and has been widely used in scientific research.

Scientific Research Applications

2-(Carbamoylamino)-6-methylbenzoic acid has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

123633-26-1

Product Name

2-(Carbamoylamino)-6-methylbenzoic acid

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(carbamoylamino)-6-methylbenzoic acid

InChI

InChI=1S/C9H10N2O3/c1-5-3-2-4-6(11-9(10)14)7(5)8(12)13/h2-4H,1H3,(H,12,13)(H3,10,11,14)

InChI Key

BBACICOJIMPRDT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)N)C(=O)O

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N)C(=O)O

synonyms

Benzoic acid, 2-[(aminocarbonyl)amino]-6-methyl- (9CI)

Origin of Product

United States

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